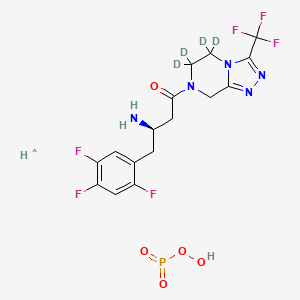
Sitagliptin-d4 Phosphate
Descripción general
Descripción
Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Aplicaciones Científicas De Investigación
Pharmacological Applications
Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is primarily known for its role in treating type 2 diabetes. It enhances the levels of active glucagon-like peptide-1 (GLP-1), leading to an increase in insulin release and a decrease in glucagon secretion, demonstrating significant reductions in glycosylated hemoglobin (HbA1c) (Zerilli & Pyon, 2007).
Solid-State Characterization
Understanding the solid-state characteristics of sitagliptin is crucial for pharmaceutical formulation. Different crystalline forms, such as sitagliptin phosphate monohydrate, anhydrous, and base form, have been analyzed using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). These studies help establish the most suitable form for developing pharmaceutical dosage forms (Stofella et al., 2019).
Synthesis and Manufacturing
The efficient synthesis of sitagliptin is vital for large-scale production. A highly efficient synthesis process has been developed, significantly reducing the total waste generated per kilogram of sitagliptin produced and eliminating aqueous waste streams (Hansen et al., 2009).
Extemporaneous Preparation and Stability
The preparation of a stable sitagliptin phosphate solution is essential for patients who cannot take oral solid dosage forms. A study has successfully prepared a stable extemporaneous solution using pure sitagliptin phosphate powder, providing an alternative for patients with swallowing problems (Zaid et al., 2022).
Hepatoprotective Effects
Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity. This suggests its potential application beyond diabetes management, possibly mediated through modulation of Nrf2 and NF-κB signaling pathways and suppression of inflammatory and apoptotic processes (Abo-Haded et al., 2017).
Process Impurities and Degradants Analysis
Analyzing process impurities and degradants of sitagliptin phosphate is crucial for ensuring the safety and efficacy of the drug. Validated methods like RP-LC have been developed for this purpose (Vuyyuru et al., 2017).
Anti-Inflammatory Action
Sitagliptin has demonstrated an anti-inflammatory action, suggesting its potential use in inflammatory conditions. This effect might be linked to the suppression of proinflammatory cytokines and signaling pathways (Makdissi et al., 2012).
Mecanismo De Acción
Sitagliptin-d4 Phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed in many cell types . It is used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Target of Action
The primary target of this compound is the DPP-4 enzyme . This enzyme is involved in the inactivation of incretin hormones, which are gut-derived peptides that are released into the circulation after ingestion of a meal .
Mode of Action
this compound interacts with DPP-4, inhibiting its activity . This inhibition leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . It has also been found to reduce TNFα or LPS-induced cellular reactive oxygen species (ROS) level, cell apoptosis, and protein expression in the NFκB signaling pathway in HepG2 cells or primary mouse hepatocytes .
Biochemical Pathways
this compound affects several biochemical pathways. It enhances the levels of active incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon levels . It also activates the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
this compound is orally administered and has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes, and 80% of the drug is excreted through the kidneys . The elimination half-life of this compound is between 8 to 14 hours .
Result of Action
The action of this compound results in molecular and cellular effects that improve glycemic control in patients with type 2 diabetes mellitus . It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce ROS production and activate autophagy, which can be further enhanced by Nrf2 knockdown . This compound can reduce these effects, suggesting that it may have therapeutic potential in various inflammatory conditions .
Safety and Hazards
Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sitagliptin-d4 Phosphate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon levels in a glucose-dependent manner . The interaction between this compound and DPP-4 is characterized by a high binding affinity, leading to effective inhibition of the enzyme’s activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to glucose by preventing the degradation of GLP-1 and GIP . Additionally, this compound has been shown to exert anti-inflammatory effects on rat insulinoma cells by suppressing the activation of nuclear factor kappa B (NF-κB) and reducing the expression of inflammatory cytokines . This compound also influences cellular metabolism by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DPP-4, which is responsible for the inactivation of incretin hormones. By binding to the active site of DPP-4, this compound prevents the cleavage of GLP-1 and GIP, thereby prolonging their activity . This leads to increased insulin secretion and decreased glucagon release, ultimately improving glycemic control . Additionally, this compound has been shown to modulate the NF-κB signaling pathway, reducing inflammation and apoptosis in various cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity against DPP-4 for extended periods . Long-term studies have shown that this compound continues to enhance insulin secretion and improve glycemic control in diabetic models over several months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glycemic control without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which enhance insulin secretion and decrease glucagon release . This modulation of incretin hormones plays a critical role in glucose homeostasis and overall metabolic regulation . Additionally, this compound has been shown to influence lipid metabolism by improving lipid profiles in diabetic models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, including the pancreas, liver, and intestines . This compound is primarily excreted through the kidneys, with a significant portion of the compound being eliminated unchanged . The distribution of this compound is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. The compound’s activity is primarily associated with its interaction with DPP-4, which is expressed on the cell surface . Additionally, this compound may influence intracellular signaling pathways by modulating the activity of key enzymes and transcription factors . The subcellular localization of this compound is critical for its therapeutic effects and overall cellular function .
Propiedades
InChI |
InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRPSLDGPIQBE-JBNLRCFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)
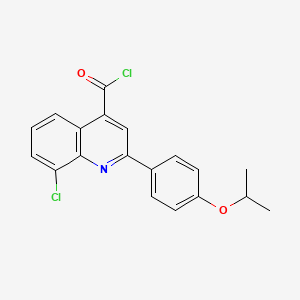
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)
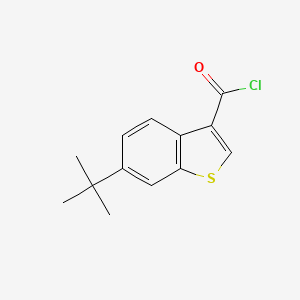

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)
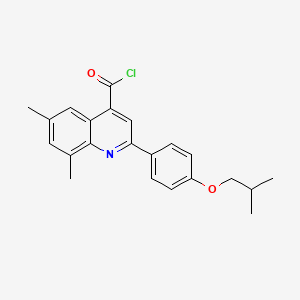


![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)
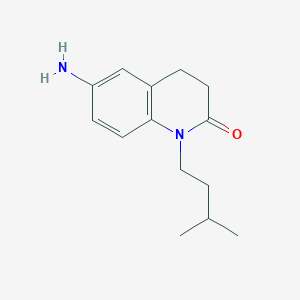

![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)
